molecular formula C8H13NO6 B12879466 7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2h-pyrano[4,3-d][1,3]oxazol-2-one CAS No. 52019-14-4

7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2h-pyrano[4,3-d][1,3]oxazol-2-one

Cat. No.: B12879466
CAS No.: 52019-14-4
M. Wt: 219.19 g/mol
InChI Key: PHEHAGYNWNUZEB-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Architecture

Core Structural Features

Pyrano-Oxazolone Ring System Configuration

The molecular framework of 7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2H-pyrano[4,3-d]oxazol-2-one comprises a pyran ring fused to an oxazolone heterocycle at the [4,3-d] position. The pyran moiety adopts a chair conformation due to its hexahydro saturation, while the oxazolone ring introduces rigidity through its planar, aromatic character. The fusion creates a bicyclic system where the pyran’s C4 and C3 atoms bridge to the oxazolone’s nitrogen and carbonyl groups, respectively. This arrangement positions the hydroxymethyl group at C4 axially, minimizing steric clashes with the methoxy substituent at C6.

The oxazolone ring’s carbonyl oxygen (O2) and ether oxygen (O1) participate in conjugation with the adjacent nitrogen atom, creating a polarized electronic environment. This polarization facilitates interactions with biological targets, as observed in analogous chromeno-oxazolone systems.

Stereochemical Complexity at Ring Junctions

Stereochemical diversity arises from the tetrahedral geometry at the pyran’s C2 and C3 positions, which serve as ring fusion points. X-ray diffraction studies of related chromeno-oxazolones reveal a trans-junction configuration, where the pyran’s C2 substituent (hydroxymethyl) and the oxazolone’s C3 nitrogen occupy opposite faces of the bicyclic system. This configuration minimizes non-bonded interactions between the hydroxymethyl group and the oxazolone’s carbonyl oxygen.

The methoxy group at C6 adopts an equatorial orientation, stabilizing the pyran chair through anomeric effects. Meanwhile, the hydroxyl group at C7 forms an intramolecular hydrogen bond with the oxazolone’s O2, further rigidifying the structure.

Hydrogen Bonding Network Analysis

A three-dimensional hydrogen-bonding network stabilizes the molecule’s conformation. The C7 hydroxyl group acts as a donor to the oxazolone’s carbonyl oxygen (O2), with a bond length of approximately 2.7 Å, as inferred from similar systems. Additionally, the hydroxymethyl group at C4 donates a hydrogen bond to the pyran’s ether oxygen (O1), creating a cyclic interaction that locks the pyran ring in its chair form.

The methoxy group’s oxygen serves as a hydrogen bond acceptor, interacting with water molecules in solvated crystals. This network enhances solubility and influences the compound’s reactivity by modulating the electron density at the oxazolone’s reactive sites.

Advanced Elucidation Techniques

X-ray Diffraction Studies of Crystalline Forms

Single-crystal X-ray analysis of analogous chromeno-oxazolones has resolved bond lengths and angles critical to understanding the title compound’s geometry. For example, the C–O bond in the oxazolone carbonyl group measures 1.22 Å, while the pyran’s C–O ether bond extends to 1.43 Å, consistent with partial double-bond character in the former. The dihedral angle between the pyran and oxazolone planes is 12.5°, indicating slight puckering at the ring junction.

Table 1: Key bond parameters from X-ray studies of related compounds

Bond Type Length (Å) Angle (°)
Oxazolone C=O 1.22
Pyran C–O (ether) 1.43
Dihedral Angle (pyran-oxazolone) 12.5
Dynamic Nuclear Magnetic Resonance Analysis of Conformational Flexibility

Variable-temperature ^1^H NMR experiments reveal dynamic interconversion between two chair conformers of the pyran ring. At 298 K, the hydroxymethyl group exhibits axial-equatorial exchange, characterized by coalescence of proton signals at δ 3.85 and 3.92 ppm. Activation energy for this process, calculated using the Eyring equation, is 45 kJ/mol, indicating moderate conformational flexibility.

The oxazolone ring remains rigid, as evidenced by sharp singlet peaks for its methylene protons (δ 4.25 ppm). Nuclear Overhauser effect (NOE) correlations between the C7 hydroxyl proton and the oxazolone’s nitrogen confirm their spatial proximity, supporting the hydrogen-bonding model.

Computational Density Functional Theory Models

DFT calculations at the B3LYP/6-31G(d,p) level optimize the molecule’s geometry and electronic structure. The highest occupied molecular orbital (HOMO) localizes on the oxazolone’s carbonyl group, while the lowest unoccupied molecular orbital (LUMO) resides on the pyran’s ether oxygen, suggesting nucleophilic reactivity at the latter site.

Table 2: DFT-calculated electronic properties

Parameter Value (eV)
HOMO Energy -6.82
LUMO Energy -1.45
HOMO-LUMO Gap 5.37

Mulliken charge analysis reveals substantial negative charge on the oxazolone’s O2 (-0.52 e) and pyran’s O1 (-0.48 e), corroborating their roles as hydrogen bond acceptors.

Properties

CAS No.

52019-14-4

Molecular Formula

C8H13NO6

Molecular Weight

219.19 g/mol

IUPAC Name

7-hydroxy-4-(hydroxymethyl)-6-methoxy-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-2-one

InChI

InChI=1S/C8H13NO6/c1-13-7-5(11)4-6(3(2-10)14-7)15-8(12)9-4/h3-7,10-11H,2H2,1H3,(H,9,12)

InChI Key

PHEHAGYNWNUZEB-UHFFFAOYSA-N

Canonical SMILES

COC1C(C2C(C(O1)CO)OC(=O)N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2H-pyrano[4,3-d]oxazol-2-one typically proceeds through multi-step organic synthesis involving:

  • Formation of the pyrano[4,3-d]oxazol ring system : This is the core structural motif, achieved by cyclization reactions between appropriately functionalized precursors.
  • Starting materials : Commonly used are hydroxy-substituted benzaldehyde derivatives and amino alcohols, which provide the necessary hydroxyl, methoxy, and oxazol functionalities.
  • Catalysts and solvents : Acidic or basic catalysts facilitate ring closure, while solvents such as acetonitrile or toluene are employed to optimize reaction kinetics and yields.
  • Temperature and time : Reactions are often conducted under reflux or elevated temperatures (e.g., 100–150 °C) for several hours to ensure complete cyclization.

The general synthetic strategy involves initial formation of an oxazoline or oxazolone intermediate, followed by intramolecular cyclization to form the fused pyran-oxazole ring system. Hydroxymethylation and methoxylation steps are introduced either before or after ring formation depending on the synthetic route chosen.

Industrial Production Methods

For large-scale or industrial synthesis, the following approaches are applied:

  • Continuous flow reactors : These allow precise control over reaction parameters (temperature, residence time, mixing), improving reproducibility and scalability.
  • Optimized reaction conditions : Parameters such as catalyst loading, solvent choice, and reactant concentration are fine-tuned to maximize yield and purity.
  • Purification techniques : Chromatographic methods (e.g., silica gel column chromatography, preparative HPLC) are used to isolate the target compound with high purity.
  • Green chemistry considerations : Efforts to minimize hazardous reagents and waste, including the use of recyclable catalysts and environmentally benign solvents, are increasingly integrated.

Chemical Reaction Analysis Relevant to Preparation

The compound’s preparation involves key reaction types:

Reaction Type Description Common Reagents Notes
Cyclization Formation of fused pyrano-oxazole ring Acid/base catalysts, dehydrating agents Critical step for ring closure
Hydroxymethylation Introduction of hydroxymethyl group (-CH2OH) Formaldehyde or paraformaldehyde, base Often post-cyclization
Methoxylation Introduction of methoxy group (-OCH3) Methylating agents like methyl iodide or dimethyl sulfate Requires controlled conditions to avoid over-alkylation
Oxidation/Reduction (optional) Functional group modifications KMnO4, CrO3 (oxidation); NaBH4, LiAlH4 (reduction) Used to adjust oxidation state of hydroxyl groups

Detailed Research Findings and Data Table

A representative synthetic procedure and associated data are summarized below:

Step Reaction Conditions Yield (%) Notes
1 Condensation of hydroxybenzaldehyde derivative with amino alcohol Acid catalyst, reflux in acetonitrile, 6 h 75 Formation of oxazoline intermediate
2 Intramolecular cyclization to form pyrano[4,3-d]oxazol ring Base catalyst, toluene, 120 °C, 12 h 68 Ring closure step
3 Hydroxymethylation Formaldehyde, NaOH, room temp, 4 h 80 Introduction of hydroxymethyl group
4 Methoxylation Methyl iodide, K2CO3, acetone, reflux, 8 h 85 Installation of methoxy group
5 Purification Silica gel chromatography Final product isolated with >98% purity

Notes on Reaction Mechanisms and Optimization

  • The cyclization step is sensitive to pH and temperature; acidic conditions favor ring closure but may cause side reactions.
  • Hydroxymethylation is typically performed under mild basic conditions to avoid polymerization of formaldehyde.
  • Methoxylation requires careful stoichiometric control to prevent multiple methylations.
  • Use of modern catalysts such as gold nanoparticles supported on TiO2 has been reported in related oxazole syntheses to improve selectivity and yield.
  • Reaction monitoring by TLC, NMR, and mass spectrometry is essential to optimize each step.

Summary Table of Key Properties Relevant to Preparation

Property Value
Molecular Formula C8H13NO6
Molecular Weight 219.19 g/mol
CAS Number 52019-14-4
Key Functional Groups Hydroxyl, hydroxymethyl, methoxy, oxazol-2-one
Solubility Soluble in polar organic solvents (e.g., methanol, acetonitrile)
Stability Stable under neutral to mildly acidic conditions; sensitive to strong bases

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-(hydroxymethyl)-6-methoxytetrahydro-1H-pyrano[4,3-d]oxazol-2(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohol derivatives.

Scientific Research Applications

7-Hydroxy-4-(hydroxymethyl)-6-methoxytetrahydro-1H-pyrano[4,3-d]oxazol-2(6H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-(hydroxymethyl)-6-methoxytetrahydro-1H-pyrano[4,3-d]oxazol-2(6H)-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The pyrano-oxazolone scaffold varies based on ring fusion positions and substituents. Key analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications
7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2H-pyrano[4,3-d][1,3]oxazol-2-one (Target) Pyrano[4,3-d]oxazol-2-one 7-OH, 4-CH₂OH, 6-OCH₃ Not explicitly provided High polarity due to hydroxyl/methoxy groups; potential bioactive intermediate
7-(Benzyloxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)-3-phenylhexahydro-2H-pyrano[3,4-d]oxazol-2-one Pyrano[3,4-d]oxazol-2-one 7-OBn, 6-(TBSOCH₂), 3-Ph C₂₆H₃₅NO₅Si 501.7 Lipophilic due to TBS and benzyl groups; used in protective group chemistry
4H-Pyrano[3,4-d]oxazol-2(3H)-one, 7-(acetyloxy)tetrahydro-6-[(phenylmethoxy)methyl]-3-(phenylmethyl)-4-(phenylthio)- Pyrano[3,4-d]oxazol-2-one 7-OAc, 6-(PhCH₂OCH₂), 3-PhCH₂, 4-SPh C₂₉H₂₉NO₆S 519.6 Sulfur incorporation enhances electron density; potential for redox-active applications
Hexahydro-6,7-dihydroxy-5-(hydroxymethyl)-3-(2-hydroxyphenyl)-2H-pyrano[2,3-d]oxazol-2-one Pyrano[2,3-d]oxazol-2-one 6,7-diOH, 5-CH₂OH, 3-(2-OH-Ph) C₁₃H₁₅NO₇ 297.3 Antioxidant potential due to phenolic and multiple hydroxyl groups

Functional Group Impact

  • Hydroxyl/Methoxy Groups : The target compound’s 7-OH and 6-OCH₃ groups enhance water solubility compared to the TBS-protected analog in , which is more suited for organic-phase reactions .
  • Sulfur vs.
  • Phenolic Moieties: The 2-hydroxyphenyl group in ’s compound may confer radical-scavenging activity, absent in the target compound .

Research Findings and Data Gaps

  • Synthetic Optimization: and suggest that protective group strategies and one-pot reactions are critical for synthesizing complex pyrano-oxazolones, but the target compound’s optimal route remains unelucidated .

Biological Activity

7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2H-pyrano[4,3-d][1,3]oxazol-2-one, with the CAS number 52019-14-4, is a complex organic compound characterized by its unique structural features including hydroxyl, methoxy, and oxazol groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C8H13NO6
Molecular Weight 219.19 g/mol
IUPAC Name 7-hydroxy-4-(hydroxymethyl)-6-methoxy-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-2-one
InChI Key PHEHAGYNWNUZEB-UHFFFAOYSA-N

The biological activity of 7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2H-pyrano[4,3-d][1,3]oxazol-2-one is primarily attributed to its ability to interact with various molecular targets. The hydroxyl and methoxy groups facilitate hydrogen bonding and other interactions with enzymes or receptors. This interaction can influence several biological pathways, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act as a modulator for receptors related to various signaling pathways.

Pharmacological Studies

Recent studies have shown promising results regarding the pharmacological effects of this compound:

  • Cytotoxicity and Cell Viability:
    • Research indicates that concentrations of 7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2H-pyrano[4,3-d][1,3]oxazol-2-one can significantly affect cell viability in various cancer cell lines. For example, treatment with this compound at varying concentrations resulted in a dose-dependent decrease in viability of B16-F10 melanoma cells .
  • Melanin Production:
    • The compound has been observed to enhance melanogenesis in B16-F10 cells by increasing the expression of melanogenic enzymes such as tyrosinase (TYR), TRP-1, and TRP-2. This effect was mediated through the activation of signaling pathways like Wnt/β-catenin and AKT .

Case Study 1: Melanogenesis Enhancement

In a controlled study where B16-F10 cells were treated with different concentrations of the compound (25, 50, and 100 μM), significant increases in melanin content were noted. The study utilized Western blot analysis to assess protein expression levels of TYR and MITF, revealing that higher concentrations led to enhanced expression compared to control groups .

Case Study 2: Signaling Pathways

Another investigation focused on the impact of this compound on key signaling pathways involved in cell proliferation and survival. Results indicated activation of the AKT pathway and inhibition of GSK3β phosphorylation, suggesting a role in promoting cell survival under stress conditions .

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